(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide
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Overview
Description
(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide is a chiral compound with significant importance in various fields of chemistry and pharmacology. The compound is characterized by its specific stereochemistry, which is crucial for its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide typically involves the catalytic hydrogenation of a precursor compound. One common method includes the use of a palladium catalyst under hydrogen gas to achieve the desired stereochemistry . The reaction conditions are generally mild, with temperatures ranging from 40-50°C .
Industrial Production Methods
Industrial production of this compound often involves the use of asymmetric catalytic hydrogenation. This method is preferred due to its efficiency and the ability to produce the compound in large quantities with high enantiomeric purity . The process involves the use of chiral ligands and catalysts to ensure the correct stereochemistry is achieved.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine and ketone derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, influencing various biochemical pathways. Its stereochemistry plays a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-methylcyclohexanamine
- (1R,2S)-2-phenylcyclopropanaminium
- (1R,2S)-2-(methylamino)-1-phenylpropyl acetate
Uniqueness
What sets (1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide apart from similar compounds is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it particularly valuable in the synthesis of chiral molecules and in pharmacological research.
Properties
CAS No. |
77612-23-8 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-9-8(11)6-4-2-3-5-7(6)10/h6-7,10H,2-5H2,1H3,(H,9,11)/t6-,7+/m1/s1 |
InChI Key |
OIQHXTTYAMZXMI-RQJHMYQMSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1CCCC[C@@H]1O |
Canonical SMILES |
CNC(=O)C1CCCCC1O |
Origin of Product |
United States |
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